8-Methyl-1-naphthaldehyde

Overview

Description

8-Methyl-1-naphthaldehyde is a chemical compound with the CAS Number: 6549-57-1 and a molecular weight of 170.21 . It has a linear formula of C12H10O .

Molecular Structure Analysis

The molecular structure of 8-Methyl-1-naphthaldehyde consists of 12 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 170.207 Da and the monoisotopic mass is 170.073166 Da .Chemical Reactions Analysis

While specific chemical reactions involving 8-Methyl-1-naphthaldehyde are not available, a related compound, 1-naphthaldehyde, has been subjected to peri- and ortho-C–H methylation . This reaction was controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles .Physical And Chemical Properties Analysis

8-Methyl-1-naphthaldehyde is a solid under normal conditions . It has a boiling point of 513.6°C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis of (S)-1-α-naphthyl-1-ethanol

8-Methyl-1-naphthaldehyde can be used to synthesize (S)-1-α-naphthyl-1-ethanol . This compound is a chiral alcohol, which is often used in the synthesis of various pharmaceuticals and fine chemicals.

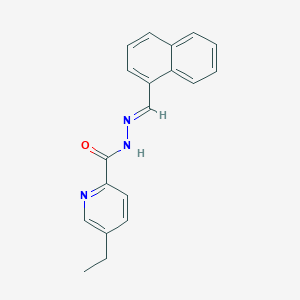

Synthesis of N-(4-aryl)-N-(α-naphthyliden)amines

Another application of 8-Methyl-1-naphthaldehyde is in the synthesis of N-(4-aryl)-N-(α-naphthyliden)amines . These compounds are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

Synthesis of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines

8-Methyl-1-naphthaldehyde can also be used to synthesize N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines . These compounds are known for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis of naphthalene-1-carboxylic acid methyl ester

8-Methyl-1-naphthaldehyde is used in the synthesis of naphthalene-1-carboxylic acid methyl ester . This compound is a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.

C–H Methylation

8-Methyl-1-naphthaldehyde can be used in C–H methylation . This process is a valuable strategy for the structural functionalization of bioactive molecules. A highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde using a transient ligand strategy has been developed .

Synthesis of Multi-substituted Naphthalene-based Bioactive Molecules

8-Methyl-1-naphthaldehyde can serve as a platform for the synthesis of multi-substituted naphthalene-based bioactive molecules . These molecules have potential applications in the development of new drugs and therapies.

Safety and Hazards

The safety information for 8-Methyl-1-naphthaldehyde indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

8-Methyl-1-naphthaldehyde is a methyl-substituted naphthalene derivative It’s known that methyl groups widely exist in bioactive molecules, and site-specific methylation has become a valuable strategy for their structural functionalization .

Mode of Action

The mode of action of 8-Methyl-1-naphthaldehyde involves a highly regioselective peri- and ortho-C–H methylation . Mechanistic studies demonstrate that peri-methylation is controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles . Experimental studies and theoretical calculations inferred that a 5-membered iridacycle at the ortho-position of 1-naphthaldehyde leads to energetically favorable ortho-methylation via an interconversion between the peri-iridacycle and ortho-iridacycle .

Biochemical Pathways

The compound is involved in the methylation of 1-naphthaldehyde, which is a key process in the synthesis of various bioactive molecules .

Result of Action

The compound’s methylation activity suggests that it could potentially alter the structure and function of target molecules, influencing their biological activity .

properties

IUPAC Name |

8-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGHORSTBGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1-naphthaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)

![3,4-Dibromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417111.png)

![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417112.png)

![3,4-Dibromo-6-ethoxy-2-[(2-phenyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417113.png)

![2-Ethoxy-4-nitro-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B417114.png)

![2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417115.png)

![3,4-Dibromo-6-ethoxy-2-[(2-naphthalen-2-yl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417116.png)

![2-Ethoxy-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417118.png)

![2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-methoxybenzoate](/img/structure/B417132.png)

![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B417133.png)